molecular formula C16H16O3 B14374047 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole CAS No. 90632-72-7

5-Benzyl-6-ethoxy-2H-1,3-benzodioxole

Cat. No.: B14374047
CAS No.: 90632-72-7
M. Wt: 256.30 g/mol
InChI Key: IOQGOLFVVSDFMC-UHFFFAOYSA-N
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Description

5-Benzyl-6-ethoxy-2H-1,3-benzodioxole: is an organic compound belonging to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which is further substituted with a benzyl group and an ethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole typically involves the reaction of appropriate benzodioxole derivatives with benzyl and ethoxy substituents. One common method includes the use of benzyl halides and ethoxy derivatives under specific reaction conditions such as the presence of a base or a catalyst to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Benzyl halides.

Scientific Research Applications

Chemistry: 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: In biological research, this compound can be used to study the effects of benzodioxole derivatives on cellular processes. It may also serve as a lead compound in the development of new pharmaceuticals due to its potential biological activity .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The benzyl and ethoxy groups can influence the compound’s binding affinity to various enzymes and receptors. The dioxole ring structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .

Comparison with Similar Compounds

  • 5-Benzyl-6-methoxy-2H-1,3-benzodioxole
  • 5-Benzyl-6-propoxy-2H-1,3-benzodioxole
  • 5-Benzyl-6-butoxy-2H-1,3-benzodioxole

Uniqueness: 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and propoxy analogs, the ethoxy group provides a different steric and electronic environment, potentially leading to distinct properties and applications .

Properties

CAS No.

90632-72-7

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

5-benzyl-6-ethoxy-1,3-benzodioxole

InChI

InChI=1S/C16H16O3/c1-2-17-14-10-16-15(18-11-19-16)9-13(14)8-12-6-4-3-5-7-12/h3-7,9-10H,2,8,11H2,1H3

InChI Key

IOQGOLFVVSDFMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1CC3=CC=CC=C3)OCO2

Origin of Product

United States

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